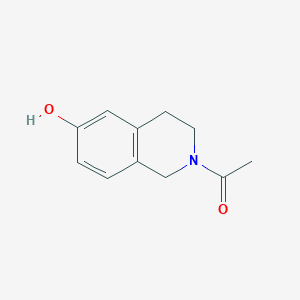
1-(6-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone
Cat. No. B8749185
Key on ui cas rn:
59839-29-1
M. Wt: 191.23 g/mol
InChI Key: KXTIMMJONYFHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04717724
Procedure details


5.0 g of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline are converted into the bisacetyl compound using acetic anhydride or acetyl chloride/triethylamine, and, without purification, this compound is heated under reflux for 6 hours with 10 ml of diethylamine in 50 ml of ethanol. The mixture is evaporated in vacuo in a rotary evaporator, and the residue is chromatographed on silica gel using ethyl acetate/methanol in the ratio 9:1. A yellow oil which crystallizes on trituration with diethyl ether is obtained. Yield: 5.2 g (78% of theory), melting point: 129°-130°.

[Compound]
Name
bisacetyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
acetyl chloride triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][NH:7][CH2:6][CH2:5]2.[C:12](OC(=O)C)(=[O:14])[CH3:13].C(Cl)(=O)C.C(N(CC)CC)C>>[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][N:7]([C:12](=[O:14])[CH3:13])[CH2:6][CH2:5]2 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C2CCNCC2=CC1
|
Step Two
[Compound]
|
Name
|
bisacetyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Four
|
Name
|
acetyl chloride triethylamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl.C(C)N(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
without purification
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
this compound is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 6 hours with 10 ml of diethylamine in 50 ml of ethanol
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture is evaporated in vacuo in a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is chromatographed on silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A yellow oil which crystallizes on trituration with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC=1C=C2CCN(CC2=CC1)C(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
